molecular formula C20H22F3N5O2S B14944314 Ethyl 4-[({4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}carbonothioyl)amino]benzoate

Ethyl 4-[({4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}carbonothioyl)amino]benzoate

Cat. No.: B14944314
M. Wt: 453.5 g/mol
InChI Key: ZZBPHGVGEOJHBZ-UHFFFAOYSA-N
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Description

ETHYL 4-[({4-[2-METHYL-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PIPERAZINO}CARBOTHIOYL)AMINO]BENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and heterocyclic elements, making it a versatile candidate for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[({4-[2-METHYL-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PIPERAZINO}CARBOTHIOYL)AMINO]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the reaction of boron reagents with palladium catalysts to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[({4-[2-METHYL-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PIPERAZINO}CARBOTHIOYL)AMINO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

ETHYL 4-[({4-[2-METHYL-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PIPERAZINO}CARBOTHIOYL)AMINO]BENZOATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions at the molecular level.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-[({4-[2-METHYL-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PIPERAZINO}CARBOTHIOYL)AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-[({4-[2-METHYL-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PIPERAZINO}CARBOTHIOYL)AMINO]BENZOATE is unique due to its combination of aromatic and heterocyclic elements, which provide a versatile platform for various chemical modifications and applications. Its specific structure allows for targeted interactions in biological systems, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H22F3N5O2S

Molecular Weight

453.5 g/mol

IUPAC Name

ethyl 4-[[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbothioyl]amino]benzoate

InChI

InChI=1S/C20H22F3N5O2S/c1-3-30-18(29)14-4-6-15(7-5-14)26-19(31)28-10-8-27(9-11-28)17-12-16(20(21,22)23)24-13(2)25-17/h4-7,12H,3,8-11H2,1-2H3,(H,26,31)

InChI Key

ZZBPHGVGEOJHBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C

Origin of Product

United States

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